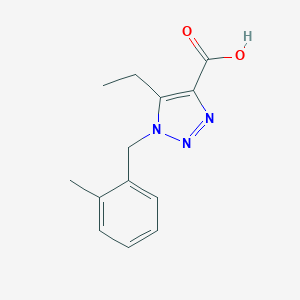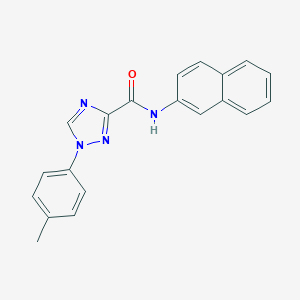
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves the inhibition of certain enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. This compound has been found to inhibit the activity of DNA gyrase, an enzyme that is responsible for the replication and transcription of DNA in bacteria. It has also been found to inhibit the activity of tubulin, a protein that is essential for the division and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied extensively. This compound has been found to exhibit low toxicity and high selectivity towards certain microorganisms and cancer cells. It has also been found to have a broad spectrum of activity against different strains of bacteria and fungi. However, further studies are needed to determine its efficacy and safety in humans.
実験室実験の利点と制限
The advantages of using 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments include its low toxicity, high selectivity, and broad spectrum of activity. However, its limitations include the need for further studies to determine its efficacy and safety in humans and the need for specialized equipment and techniques for its synthesis and analysis.
将来の方向性
The future directions for research on 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid include the development of new drugs based on its structure and mechanism of action. This compound has shown promise as a potential therapeutic agent for the treatment of bacterial and fungal infections, as well as certain types of cancer. Further studies are needed to determine its efficacy and safety in humans, as well as its potential for use in combination with other drugs. Additionally, research is needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine its full potential as a therapeutic agent and its potential applications in other fields.
合成法
The synthesis of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been achieved using several methods. One of the most common methods involves the reaction of ethyl 2-(2-methylbenzylidene) hydrazinecarboxylate with sodium azide, followed by acid hydrolysis to yield the desired compound. Other methods involve the use of different reagents and catalysts to achieve the desired product.
科学的研究の応用
The scientific research application of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been focused on its potential as a therapeutic agent. Studies have shown that this compound has antimicrobial, antifungal, and anticancer properties. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new drugs.
特性
製品名 |
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC名 |
5-ethyl-1-[(2-methylphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c1-3-11-12(13(17)18)14-15-16(11)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,17,18) |
InChIキー |
FSWWJVBRTVOWLQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2C)C(=O)O |
正規SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)







